molecular formula C4H8O4S B077715 trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide CAS No. 14176-47-7

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

Cat. No. B077715
CAS RN: 14176-47-7
M. Wt: 152.17 g/mol
InChI Key: LDVDYVUZEKIBDP-IMJSIDKUSA-N
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Description

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide is a compound of interest due to its unique chemical structure and properties. It serves as a key intermediate in various chemical reactions and has been studied for its potential in synthesis and material science.

Synthesis Analysis

The synthesis of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide involves acid-catalyzed reactions of 2,5-dihydrothiophen 1,1-dioxide with hydrogen peroxide, leading to reproducible methods for its preparation. This process clarifies the earlier confusing accounts of the effects of acetic and formic acids (McCormick & McElhinney, 1972). Additionally, quantitative preparation methods have been described, highlighting the compound's role in [4+2] cycloadditions with dienophiles such as DMAD and [60]fullerene (Markoulides et al., 2012).

Molecular Structure Analysis

Studies have been conducted on the molecular structure of related compounds, providing insights into the structure of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide . Gas-phase electron diffraction has been used to study the molecular structures of tetrahydrothiophene-1-oxide and its derivatives, showing asymmetric ring conformations (Forgács et al., 1989).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including oxidation and cycloaddition. Its oxidation by periodate leads to sulphonyldiacetaldehyde, which can form crystalline derivatives in reaction with nitrogen-, sulphur-, or oxygen-containing nucleophiles (McCormick & McElhinney, 1972). The [4+2] cycloaddition reaction with dienophiles results in efficient and clean formation of corresponding cycloadducts, emphasizing the compound's reactivity and potential in organic synthesis (Markoulides et al., 2012).

Physical Properties Analysis

While specific studies focusing on the physical properties of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide were not identified, research on related compounds provides a basis for understanding its physical characteristics. The studies on molecular structure, for example, offer insights into the physical aspects by detailing molecular conformations and bond distances, which can influence the compound's physical properties (Forgács et al., 1989).

Chemical Properties Analysis

The chemical properties of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide are closely tied to its reactivity in oxidation and cycloaddition reactions. Its ability to form various derivatives through reactions with different nucleophiles illustrates its versatile chemical behavior and potential utility in synthetic chemistry (McCormick & McElhinney, 1972).

Scientific Research Applications

Poly(3,4-ethylenedioxythiophene) as Promising Organic Thermoelectric Materials A Mini-Review

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have seen significant progress in recent years. Systematic research on the TE properties of PEDOT has attracted increasing attention. It's noted that with advanced techniques for bulk material processing and intensive concerns on PEDOT, substantial improvements in TE performance are possible. This mini-review delves into various materials based on PEDOT in nanoscales, mixtures, and composites and summarizes their TE properties, potentially guiding future TE research of PEDOT (Yue & Xu, 2012).

Effective Treatment Methods on PEDOTPSS to Enhance its Thermoelectric Performance

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is recognized as one of the most successful organic thermoelectric (TE) materials. This review summarizes various effective treatment methods, such as pre-treatments and post-treatments on PEDOT:PSS dispersions or films, to enhance its TE performance. These methods are elaborated upon, with the origin of TE enhancement explained, and future strategies suggested, aiming to develop more efficient organic TE materials (Zhu et al., 2017).

Effective Approaches to Improve the Electrical Conductivity of PEDOTPSS

This review focuses on the rapid development of novel organic technologies leading to significant applications in organic electronic devices like light-emitting diodes, solar cells, and field-effect transistors. PEDOT:PSS is acclaimed for its film-forming properties, high transparency, tunable conductivity, and excellent thermal stability. Various physical and chemical approaches to effectively improve the electrical conductivity of PEDOT:PSS are summarized. The review also discusses prospects for future research efforts, anticipating that PEDOT:PSS films with high conductivity and transparency could be breakthroughs in future organic electronic materials (Shi et al., 2015).

properties

IUPAC Name

(3R,4R)-1,1-dioxothiolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDYVUZEKIBDP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212908
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

CAS RN

1807940-18-6, 14176-47-7
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14176-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-tetrahydrothiophene-3,4-diol 1,1-dioxide
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